Allyltriisopropylsilane (TIPS-allyl) is a sterically demanding allylsilane utilized as a specialized nucleophile in advanced organic synthesis [1]. Unlike its lighter silicon counterparts, TIPS-allyl is a robust liquid with low volatility (boiling point 130 °C at 16 mmHg) and documented hydrolytic stability under neutral conditions . It is primarily procured for complex Hosomi-Sakurai reactions, stereoselective additions, and cycloannulations where precise control over carbocation intermediates and resistance to premature protodesilylation are required for reproducible manufacturing [2].
Substituting TIPS-allyl with the more common and economical allyltrimethylsilane (TMS-allyl) frequently results in reaction failure, poor stereocontrol, or altered mechanistic pathways [1]. The massive steric shield provided by the triisopropylsilyl group prevents unwanted silyl cleavage during Lewis acid-catalyzed processes, forcing strict addition pathways rather than mixed substitution[2]. Furthermore, the specific electronic and steric profile of TIPS-allyl enables cycloadditions—such as[3+2] annulations with α,β-unsaturated esters—where TMS-allyl is entirely unreactive[3]. On a process level, the high volatility of TMS-allyl (boiling point ~85 °C) makes it prone to evaporative loss and poses flammability risks, whereas TIPS-allyl remains stable and quantifiable, ensuring reproducible stoichiometry during scale-up [4].
For industrial procurement, the physical properties of a reagent dictate its processability. TIPS-allyl possesses a boiling point of 130 °C at 16 mmHg (extrapolating to >220 °C at atmospheric pressure) and a flash point of 76 °C [1]. In stark contrast, the baseline comparator TMS-allyl boils at approximately 85 °C at atmospheric pressure and has a sub-zero flash point . This significant difference in volatility means that TMS-allyl is highly susceptible to evaporative loss during reactor charging and extended reflux conditions, leading to stoichiometric imbalances. TIPS-allyl ensures precise dosing and safer handling profiles in standard pilot-plant environments.
| Evidence Dimension | Boiling point and volatility (process stability) |
| Target Compound Data | bp 130 °C @ 16 mmHg; Flash point 76 °C |
| Comparator Or Baseline | TMS-allyl: bp ~85 °C @ 760 mmHg; sub-zero flash point |
| Quantified Difference | >135 °C difference in atmospheric boiling point; major flash point differential |
| Conditions | Standard atmospheric and reduced pressure processing conditions |
Procuring the less volatile TIPS-allyl eliminates evaporative stoichiometric drift and reduces flammability hazards during large-scale manufacturing.
In the synthesis of complex carbocycles, the choice of allylsilane dictates whether a reaction proceeds at all. When reacted with α,β-unsaturated esters (such as methyl acrylate) under Lewis acid catalysis, TIPS-allyl successfully undergoes cycloadduct formation, achieving a 100% combined yield of the annulation products [1]. Under identical conditions, the generic substitute TMS-allyl fails to add entirely, resulting in a 0% yield [1]. The specific steric and electronic stabilization provided by the bulky TIPS group allows the intermediate β-silyl carbocation to survive long enough to undergo ring closure, a pathway completely inaccessible to the trimethyl analog.
| Evidence Dimension | Cycloadduct yield in reactions with α,β-unsaturated esters |
| Target Compound Data | 100% combined cycloadduct yield |
| Comparator Or Baseline | TMS-allyl: 0% yield (unreactive) |
| Quantified Difference | 100% absolute yield difference |
| Conditions | Lewis acid-catalyzed addition to methyl acrylate |
Buyers synthesizing bridged or spirocyclic carbocycles must procure TIPS-allyl, as cheaper TMS-analogs are entirely unreactive for these specific synthetic transformations.
The steric bulk of the triisopropylsilyl group translates directly into measurable stereochemical control during nucleophilic additions. In the sequential 1,4- and 1,2-addition reactions to bicyclic α,β-unsaturated N-acyliminium ions, the use of TIPS-allyl yields the bridged tricyclic product with a highly favorable diastereomeric ratio (dr) of 70:30[1]. Conversely, the use of the less hindered baseline comparator, TMS-allyl, results in a non-selective 1:1 (50:50) mixture of diastereomers [1]. This quantitative improvement in stereoselectivity drastically reduces the burden of downstream chiral separation.
| Evidence Dimension | Diastereomeric ratio (dr) in addition reactions |
| Target Compound Data | 70:30 dr |
| Comparator Or Baseline | TMS-allyl: 50:50 dr (1:1 mixture) |
| Quantified Difference | 40% improvement in diastereomeric excess |
| Conditions | BF3·OEt2 mediated addition to α,β-unsaturated N-acyliminium ions at 0 °C |
Procuring TIPS-allyl directly increases the effective yield of the desired stereoisomer, lowering the cost and complexity of downstream purification in pharmaceutical synthesis.
During reactions with highly electrophilic carbenium ions, the stability of the allylsilane dictates the purity of the product profile. Kinetic studies demonstrate that highly bulky silanes like TIPS-allyl yield addition products exclusively, as the massive triisopropyl substituents shield the silicon atom of the intermediate and direct the anion strictly to the carbenium center [1]. In contrast, less sterically hindered silanes such as TMS-allyl are prone to premature silyl cleavage (protodesilylation), leading to complex mixtures of both substitution and addition products [1].
| Evidence Dimension | Product distribution (Addition vs. Substitution) |
| Target Compound Data | Exclusive formation of addition products (>99%) |
| Comparator Or Baseline | Less bulky allylsilanes (e.g., TMS-allyl): Mixed addition and substitution products |
| Quantified Difference | Shift from mixed-pathway to exclusive single-pathway reactivity |
| Conditions | Reaction with diarylcarbenium ions in CH2Cl2 |
For complex multi-step syntheses, TIPS-allyl ensures predictable, single-pathway reactivity, minimizing unwanted byproducts and simplifying the overall manufacturing workflow.
Directly supported by its low volatility and high thermal stability, TIPS-allyl is the required reagent for pilot-plant scale C-C bond formations where the evaporative loss and flammability of TMS-allyl pose safety risks and stoichiometric inaccuracies [1].
Driven by its absolute reactivity advantage, TIPS-allyl is employed in the synthesis of cyclopentanoid and cyclobutanoid frameworks via [3+2] or [2+2] cycloadditions with α,β-unsaturated esters, a pathway where baseline allylsilanes fail to react [2].
Leveraging its massive steric bulk, TIPS-allyl is utilized when adding allyl groups to N-acyliminium or oxocarbenium ions where maximizing the diastereomeric ratio is critical to reducing downstream chiral chromatography costs[3].
Irritant